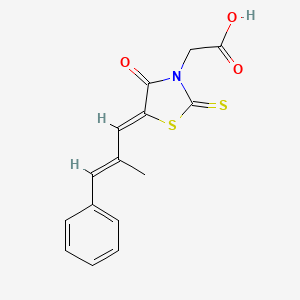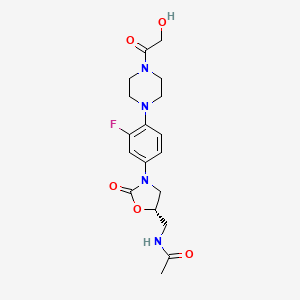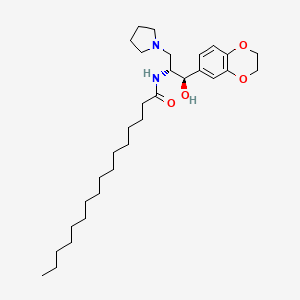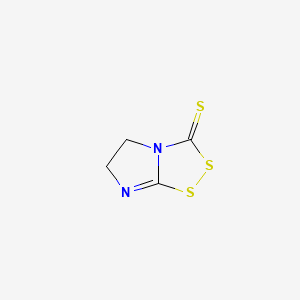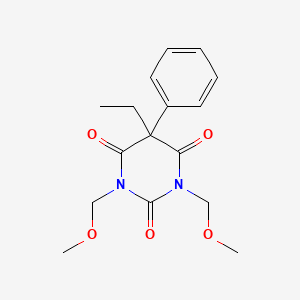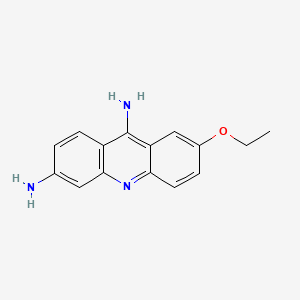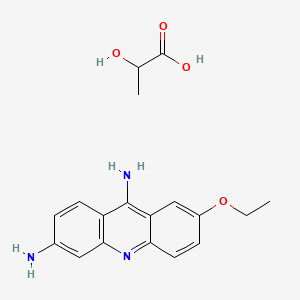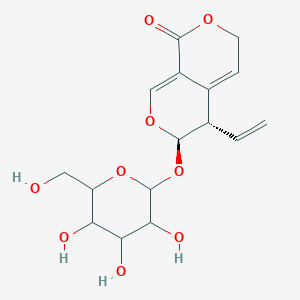
Gentiopicrin
Übersicht
Beschreibung
Gentiopicrin, also known as Gentiopicroside, is an iridoid glycoside that is a major component of several plant species from the Gentianaceae botanical family . It is a bioactive component of gentian species of medicinal plants . It has been found to have a variety of pharmacological properties, such as liver protection, liver damage prevention , and it plays an important role in the regulation of physiological processes in humans .
Synthesis Analysis
Gentiopicrin undergoes metabolic transformation by intestinal bacteria. High-performance liquid chromatography coupled with ion trap time-of-flight mass spectrometry (LC/MS n -IT-TOF) and nuclear magnetic resonance (NMR) were used, and six metabolites were identified, including reduction products (G-M1, G-M2, G-M4, and G-M6), a hydrolytic product (G-M3), and a dehydration product (G-M5) of gentiopicrin aglycone after hydrolysis, reduction, and dehydration reactions were performed by the intestinal flora .Molecular Structure Analysis
The molecular structure of Gentiopicrin was determined by mass spectrometry .Chemical Reactions Analysis
Gentiopicrin undergoes hydrolysis, reduction, and dehydration reactions when metabolized by the intestinal flora .Wissenschaftliche Forschungsanwendungen
Hepatoprotective Effects
Gentiopicroside has demonstrated considerable hepatoprotective properties. It is known to exert a protective effect against various liver injuries, potentially by modulating anti-inflammatory and antioxidant pathways. This makes it a candidate for further research into treatments for liver diseases .
Anti-inflammatory Activity
The compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory conditions. It may work by inhibiting pro-inflammatory cytokines and modulating immune cell responses .
Antioxidant Properties
As an antioxidant, Gentiopicroside can scavenge free radicals, thereby protecting cells from oxidative stress-induced damage. This activity is crucial in preventing age-related diseases and could have applications in anti-aging therapies .
Neuroprotective Role
Research indicates that Gentiopicroside may play a role in protecting the nervous system. It has been linked to the expression of genes in the PPAR-γ/AMPK/ACC signaling pathway, which is involved in neuroprotection, suggesting potential applications in treating neurological disorders .
Antitumor Potential
Gentiopicroside has shown promise in antitumor studies, where it may affect cancer cell metabolism and survival. Its role in inducing apoptosis and inhibiting cell proliferation makes it a subject of interest in cancer research .
Analgesic Effects
The compound has analgesic properties, providing pain relief in various models of pain. This suggests that Gentiopicroside could be developed into a novel class of painkillers with fewer side effects compared to traditional analgesics .
Antimicrobial Activity
Gentiopicroside exhibits antimicrobial activity against a range of pathogens. Its ability to inhibit bacterial growth makes it a potential natural alternative to synthetic antibiotics, especially in the face of rising antibiotic resistance .
Bone Formation and Repair
Studies have suggested that Gentiopicroside may influence bone formation and repair mechanisms. This could have implications for the treatment of bone formation disorders and the development of new osteogenic agents .
Zukünftige Richtungen
Gentiopicrin has been found to have a variety of biological activities and is a component of herbal drugs. The results of recently published scientific studies underline a meaningful role of this molecule as an active factor in metabolic pathways and mechanisms, which may have an influence in the treatment of different diseases . This suggests that future research could focus on the development of newly discovered compounds and therapeutic uses, understanding of the structure—activity relationship, and establishment of harmonious and effective medicinal herb standards .
Wirkmechanismus
Target of Action
Recent studies have identified 53 putative target genes potentially involved in its anticancer activity . Additionally, it has been found to interact with key extracellular matrix (ECM) proteins and vimentin .
Mode of Action
Gentiopicroside interacts with its targets, leading to various physiological changes. For instance, it has been found to inhibit the expression of matrix metalloproteinases (MMP-2, MMP-9) via the RAGE/NF-κB pathway . It also regulates the PPAR-γ/AMPK/ACC signaling pathway by inhibiting ACC expression through PPAR-γ regulated activation of AMPK .
Biochemical Pathways
Gentiopicroside affects multiple biochemical pathways. It inhibits the formation of Advanced Glycosylation End Products (AGEs), which are implicated in various diseases . It also disrupts AGE-RAGE signaling, thereby blocking AGE-induced oxidative stress and inflammatory responses in cells . Furthermore, it maintains the balance of ECM synthesis and catabolism .
Pharmacokinetics
The pharmacokinetics of Gentiopicroside involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed, but with a low bioavailability . The serum half-life of Gentiopicroside is 6.1 hours for intravenous and 2.8 hours for oral administration . The maximum plasma concentration (Cmax) and time to reach maximum plasma concentration (Tmax) are also important parameters in its pharmacokinetics .
Result of Action
The action of Gentiopicroside results in a wide range of effects, including hepatoprotective, anti-inflammatory, antifibrotic, antioxidant, analgesic, antitumor, and immunomodulatory properties . It can inhibit AGE-induced damage to the dermis via multiple pathways . Moreover, it can alleviate AGE-induced dysfunctions in cellular behavior .
Action Environment
The action of Gentiopicroside can be influenced by various environmental factors. For instance, the modern high-sugar diet can lead to higher rates of accumulation of AGEs in the skin, which Gentiopicroside works to inhibit
Eigenschaften
IUPAC Name |
(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2/t7-,10-,11-,12+,13-,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGQYUORDTXOR-GPQRQXLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878043 | |
| Record name | Gentiopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gentiopicrin | |
CAS RN |
20831-76-9 | |
| Record name | Gentiopicroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20831-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentiopicrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020831769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentiopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40878043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GENTIOPICRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WE09Z21RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does gentiopicroside exert its anti-inflammatory effects?
A1: Gentiopicroside exhibits anti-inflammatory activity through multiple mechanisms, including the suppression of pro-inflammatory cytokines and modulation of signaling pathways. Studies have shown that it can inhibit the production of inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in various cell and animal models. [, , , , ] These effects have been linked to the inhibition of key signaling pathways, such as the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. []
Q2: What is the role of gentiopicroside in protecting against liver injury?
A2: Gentiopicroside demonstrates hepatoprotective effects by combating oxidative stress, reducing inflammation, and modulating key signaling pathways in the liver. Research indicates that it can elevate the activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. [, ] Additionally, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense mechanisms. []
Q3: How does gentiopicroside contribute to anticancer activity?
A3: Gentiopicroside has shown promising anticancer effects in various cancer cell lines, including colon, ovary, and gastric cancer cells. These effects are attributed to multiple mechanisms, such as induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. [, , ] Studies have demonstrated that gentiopicroside can trigger caspase-dependent apoptosis, characterized by the upregulation of caspase-3, caspase-8, caspase-9, and Bax, and downregulation of Bcl-2. [] It can also induce cell cycle arrest at the G2/M phase, hindering cancer cell proliferation. [, ]
Q4: What is the molecular formula, weight, and spectroscopic data for gentiopicroside?
A4: Gentiopicroside has the molecular formula C16H20O9 and a molecular weight of 356.32 g/mol. Spectroscopically, it exhibits characteristic UV absorbance at 270 nm, which is often used for its detection and quantification in various matrices. [, , , ]
Q5: What is the pharmacokinetic profile of gentiopicroside?
A6: Studies in rats have shown that gentiopicroside is rapidly absorbed after oral administration but exhibits low bioavailability. [] It is metabolized by intestinal flora, resulting in the formation of metabolites like gentianine and gentianal. [, ] The pharmacokinetic parameters of gentiopicroside can be influenced by other components present in Gentiana extracts. [, , ]
Q6: What evidence supports the use of gentiopicroside for treating diabetic peripheral neuropathy?
A7: Research suggests that gentiopicroside may be beneficial in managing diabetic peripheral neuropathy (DPN). In DPN rat models, gentiopicroside demonstrated significant analgesic effects, alleviating thermal and mechanical hyperalgesia. [] This effect is attributed to its ability to regulate blood lipid levels, enhance nerve blood flow, and improve nerve conduction velocity. [] Furthermore, gentiopicroside has been shown to modulate the PPAR-γ/AMPK/ACC signaling pathway, which plays a crucial role in lipid metabolism and energy homeostasis. []
Q7: What is the evidence for gentiopicroside's protective effect against gastric mucosal injury?
A8: Studies have revealed that gentiopicroside possesses gastroprotective properties. In a mouse model of ethanol-induced gastric mucosal injury, gentiopicroside administration effectively reduced the severity of gastric lesions. [] This protective effect is attributed to its antioxidant and anti-inflammatory activities, as evidenced by increased heat shock protein-70 (HSP70) and glutathione (GSH) levels, enhanced SOD activity, and reduced TNF-α, IL-6, and MDA levels in gastric tissue. []
Q8: What analytical techniques are commonly employed for the analysis of gentiopicroside?
A9: Several analytical methods are employed for the identification, quantification, and quality control of gentiopicroside. High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array (DAD), and mass spectrometry (MS), is widely used due to its sensitivity, selectivity, and accuracy. [, , , , , , , , , ] Thin-layer chromatography (TLC) is another technique used for qualitative analysis and screening. []
Q9: What are the common methods for extracting gentiopicroside from plant material?
A10: Various extraction methods have been explored for obtaining gentiopicroside from Gentiana species, including traditional solvent extraction methods like maceration and reflux extraction, as well as more advanced techniques like ultrasonic-assisted extraction. [, ] The choice of extraction method depends on factors like efficiency, cost, and environmental impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



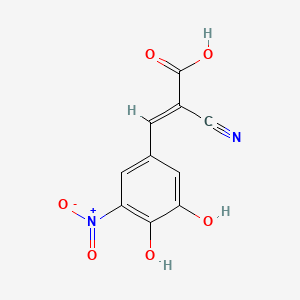
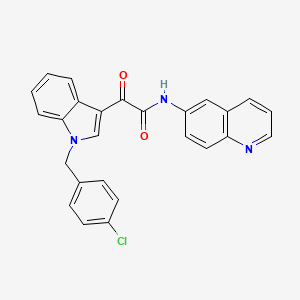
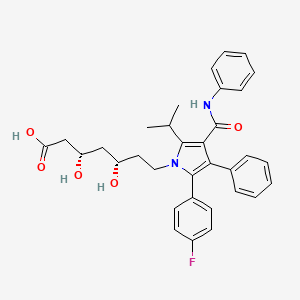
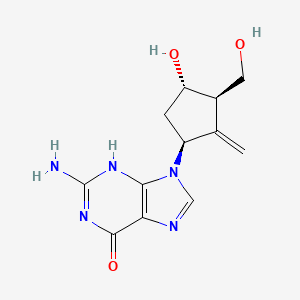
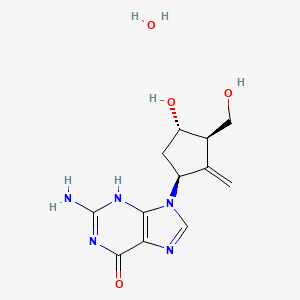
![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)
